molecular formula C5H11BF3N B1585186 Boron, trifluoro(piperidine)-, (T-4)- CAS No. 592-39-2

Boron, trifluoro(piperidine)-, (T-4)-

Cat. No. B1585186
CAS RN: 592-39-2
M. Wt: 152.96 g/mol
InChI Key: DBIWHDFLQHGOCS-UHFFFAOYSA-N
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Description

Boron, trifluoro(piperidine)-, (T-4)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a boron-containing molecule that has been synthesized using different methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boron, trifluoro(piperidine)-, (T-4)-.

Mechanism Of Action

The mechanism of action of Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- is not fully understood. However, studies have suggested that this compound may inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and cell division. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the production of inflammatory cytokines. In vivo studies have shown that Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- can inhibit tumor growth and metastasis in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- in lab experiments is its high potency and selectivity against cancer cells. This compound has also been reported to have low toxicity in animal models. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)-. One direction is to investigate the mechanism of action of this compound in more detail. This could involve studies on the interaction of Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- with topoisomerase II and other key enzymes involved in DNA replication and cell division. Another direction is to explore the potential of Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, future research could focus on developing more efficient methods for synthesizing Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- and improving its bioavailability and pharmacokinetics.

Scientific Research Applications

Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Boron, trifluoro(piperidine)-, (Boron, trifluoro(piperidine)-, (T-4)-)- has been reported to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to have antiviral activity against HIV-1 and HSV-1.

properties

IUPAC Name

piperidine;trifluoroborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.BF3/c1-2-4-6-5-3-1;2-1(3)4/h6H,1-5H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIWHDFLQHGOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60934973
Record name Piperidine--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boron, trifluoro(piperidine)-, (T-4)-

CAS RN

592-39-2, 15433-36-0
Record name Boron, trifluoro(piperidine)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boron, trifluoro(piperidine)-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine--trifluoroborane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60934973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro(piperidine)boron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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